molecular formula C8H5NO4 B1586491 4-Nitrophthalide CAS No. 65399-18-0

4-Nitrophthalide

Cat. No. B1586491
CAS RN: 65399-18-0
M. Wt: 179.13 g/mol
InChI Key: NTPUVQUUAYGRHK-UHFFFAOYSA-N
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Description

4-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4 . It is a yellow powder and is used as an intermediate in organic synthesis and fluorescent dyes .


Synthesis Analysis

This compound can be synthesized by hydrolysis of 4-nitrophthalimide and then dehydration . The 4-nitrophthalimide is added to a sodium hydroxide solution, heated, and boiled for 15 minutes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 179.130 Da .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It reacts exothermically with water . The reactions are usually slow but might become violent if local heating accelerates their rate .

Scientific Research Applications

Electrochemical Detection and Photodegradation

  • Application: Microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol (4-NP) from aqueous solutions. The sensor demonstrated a wide detection range and a low limit of detection, showing potential for industrial applications where detection and removal of 4-NP is crucial (Chakraborty et al., 2021).

Textile Industry and Catalytic Applications

  • Application: Novel phthalonitrile derivatives, starting from 4-nitrophthalonitrile, were used to create water-soluble metallophthalocyanines. These compounds were then supported on cationic cotton fabrics, demonstrating potential uses in the textile industry and for optical and catalytic applications (Yıldırım et al., 2012).

Herbicidal Activity

  • Application: The first application of 4-nitrophthalimide as a nitrogen nucleophile for enantioselective aza-Michael addition to nitroalkenes was developed. Some reaction products showed moderate or good herbicidal activity against crops like cole and barnyard grass (Ma et al., 2013).

Sensing Nitrobenzene

  • Application: Development of coordination polymers based on 4-(4-carboxyphenoxy)phthalate for sensing nitrobenzene. These polymers were effective as fluorescence probes for detecting nitrobenzene at ppm concentrations (Wang et al., 2015).

Ultrasensitive Determination of 4-Nitrophenol

  • Application: Development of a voltammetric sensor for the direct and sensitive detection of 4-nitrophenol (4-NP) at nanomolar levels using graphene and acetylene black paste hybridized electrode. This sensor exhibited promising potential for practical applications (He et al., 2019).

Photocatalytic Activity

  • Application: Investigation of photocatalytic activity using palladium and platinum octasubstituted phthalocyanines for the oxidation of 4-nitrophenol in organic solutions. This research explored the effectiveness of these complexes as photosensitizers in photocatalytic degradation processes (Ogunbayo et al., 2011).

Safety and Hazards

This compound may cause severe skin and eye irritation . It may also cause mucous membrane irritation . It is probably combustible . When heated to decomposition, it emits toxic vapors of NOx .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the development of more efficient catalysts for this reaction .

Biochemical Analysis

Biochemical Properties

4-Nitrophthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is involved in the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are crucial intermediates in drug production . The interactions between this compound and these biomolecules are primarily based on its ability to act as a nitrated amine, which can neutralize acids to form salts and water .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . Its nitrated amine structure allows it to participate in acid-base reactions, which are exothermic and can influence the activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under dry, room temperature conditions but can degrade when exposed to moisture, water, strong oxidizing agents, or strong bases . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and potential damage to cellular structures . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For instance, it can be metabolized into 4-nitrophthalonitrile and 5-cyanophthalide, which are important intermediates in drug synthesis . These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . For example, this compound may be transported into cells via specific transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

4-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPUVQUUAYGRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361021
Record name 4-NITROPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65399-18-0
Record name 4-Nitrophthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-NITROPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 54.8 g of methyl 2-bromomethyl-3-nitrobenzoate in a mixture of 200 ml dioxane and 45 ml water was refluxed for 72 hours. The reaction solution was cooled and concentrated in vacuo. The resulting solid was slurried in water, collected, washed with water and dried. Recrystallization from 1-chlorobutane gave 21.4 g of 1,3-dihydro-4-nitrobenzo[c]furan-1-one, m.p. 133.5°-136°.
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 4-nitrophthalide in the synthesis of 4-indolecarboxylic acid?

A1: The synthesis described in the paper [] leverages the structure of this compound as a building block. The nitro group in this compound is crucial as it can be reduced to an amine, which can then be transformed into various other functional groups. In this specific synthesis, the reduction of 3-nitrophthalimide (a this compound derivative) with sodium borohydride followed by hydrolysis is a key step in generating the necessary intermediate, 3-hydroxy-4-nitrophthalide. This highlights the utility of this compound and its derivatives as versatile intermediates in organic synthesis.

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